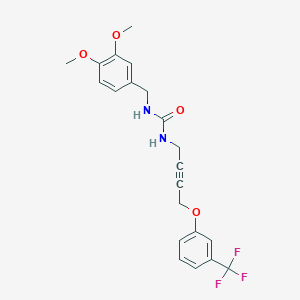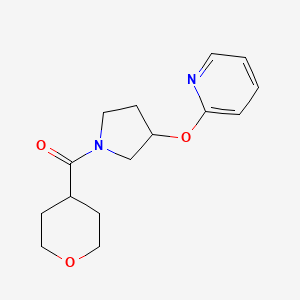
(3-(pyridin-2-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Medicinal Chemistry: Drug Design and Synthesis
The pyrrolidine ring is a common feature in many biologically active compounds. Its presence in our compound of interest allows for efficient exploration of pharmacophore space due to sp³-hybridization , contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This makes it a valuable scaffold in the design of new drugs with diverse biological profiles.
Pharmacology: Target Selectivity and Biological Activity
Steric factors influenced by the pyrrolidine ring can significantly impact biological activity. The different stereoisomers and spatial orientation of substituents can lead to varied biological profiles of drug candidates, affecting their binding mode to enantioselective proteins . This aspect is crucial for developing medications with specific target selectivity.
Biochemistry: Enzyme Inhibition
Compounds containing pyrrolidine rings have been shown to exhibit enzyme inhibitory activities. This is particularly relevant in the development of inhibitors for enzymes that are therapeutic targets, such as proteases or kinases .
Organic Chemistry: Synthetic Strategies
The compound’s pyrrolidine ring can be constructed from different cyclic or acyclic precursors, offering a range of synthetic strategies. Additionally, functionalization of preformed pyrrolidine rings, such as proline derivatives, is a significant area of research .
Photophysics: Fluorescent and Phosphorescent Materials
The pyridine moiety in the compound can contribute to photophysical properties, such as fluorescence and phosphorescence. This is valuable for developing purely organic materials with multicolor emission properties for practical applications like sensors or organic light-emitting diodes (OLEDs) .
Chemical Biology: Molecular Probes
Due to its potential for fluorescence, the compound can be used to create molecular probes. These probes can help in visualizing or quantifying biological processes, providing insights into cellular functions and mechanisms .
Therapeutics: Antimicrobial and Antitumor Activities
Derivatives of the compound have shown a range of biological activities, including antibacterial, antitumor, and antiviral effects. This opens up possibilities for its use in developing new treatments for various diseases .
Material Science: Organic Electronics
The structural rigidity provided by the pyrrolidine ring and the electronic properties of the pyridine moiety make the compound a candidate for use in organic electronics. Its potential applications include organic transistors and photovoltaic cells .
Mécanisme D'action
Target of Action
It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring and its derivatives have been reported to have target selectivity .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, could potentially influence the compound’s interaction with its targets and any resulting changes .
Biochemical Pathways
Compounds characterized by the pyrrolidine ring have been reported to influence various biological activities .
Pharmacokinetics
The pyrrolidine ring, a key component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization . This could potentially impact the compound’s bioavailability.
Result of Action
The pyrrolidine ring, a key component of this compound, is known to lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Action Environment
The pyrrolidine ring, a key component of this compound, is known to be influenced by steric factors on biological activity .
Propriétés
IUPAC Name |
oxan-4-yl-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(12-5-9-19-10-6-12)17-8-4-13(11-17)20-14-3-1-2-7-16-14/h1-3,7,12-13H,4-6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCVNBZKPBNMAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(pyridin-2-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

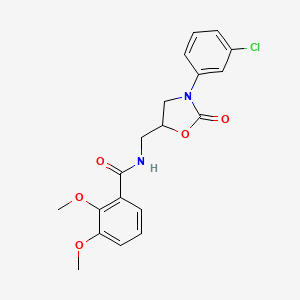
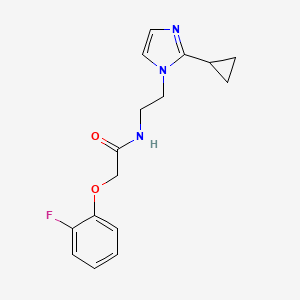
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2745730.png)
![Ethyl 1-[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]piperidine-4-carboxylate](/img/structure/B2745731.png)
![2,6-dichlorobenzenecarbaldehyde O-{[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}oxime](/img/structure/B2745732.png)
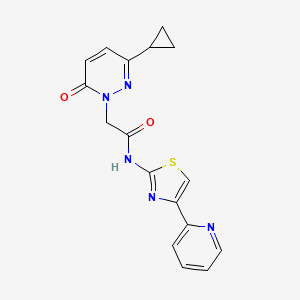
![Benzo[d]thiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2745734.png)
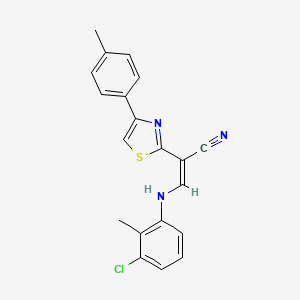
![2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methyl-2-nitrophenyl)acetamide](/img/structure/B2745738.png)
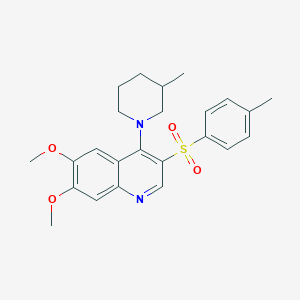
![2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2745743.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2745747.png)
